molecular formula C20H21N7O B5426038 5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide CAS No. 1338074-38-6

5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B5426038
CAS No.: 1338074-38-6
M. Wt: 375.4 g/mol
InChI Key: LODNRKMFTLIPFO-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are important fine chemical raw materials. They have strong coordination ability and diverse coordination configurations, making the coordination chemistry of benzimidazole ligands a very active research topic .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves taking o-phenylenediamine and glycine in a high-pressure reactor, adding 6mol/L of HCl, stirring evenly, and then heating at 120°C for 48 hours. After cooling, the pH is adjusted to about 8 with concentrated ammonia, cooled to below 4°C, the solid is precipitated, filtered, and the product is recrystallized with distilled water, decolorized with activated carbon, and colorless needle-shaped (1H-benzimidazole-2-ylmethyl)amine is obtained with a yield of 72% .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is complex and diverse. For example, 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester has a molecular formula of C14H19N3O2 and a molecular weight of 261.32 .


Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are diverse and complex. For example, in the hydrogenation reaction kettle, 50 g of 1 - methyl -5 - nitro - 1H - benzimidazole -2 - butyric acid ethyl ester, 2.5 g of 5% palladium/carbon, 1.3 L of methanol, and 475 ml of ethyl acetate are added. The hydrogen pressure is controlled at 0.1 - 0.2 mpa, and the reaction solution reacts for 15 hours at 25 °C .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives vary. For example, (1H-benzimidazole-2-ylmethyl)amine has a melting point of 101.5 °C .

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-13-9-14(2)24-19(23-13)7-8-21-20(28)17-10-15(25-26-17)11-27-12-22-16-5-3-4-6-18(16)27/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,21,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODNRKMFTLIPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115075
Record name 1H-Pyrazole-3-carboxamide, 5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338074-38-6
Record name 1H-Pyrazole-3-carboxamide, 5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338074-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxamide, 5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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